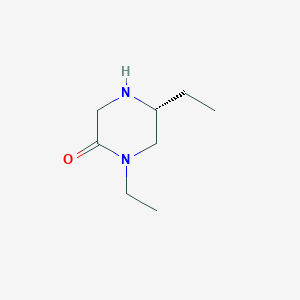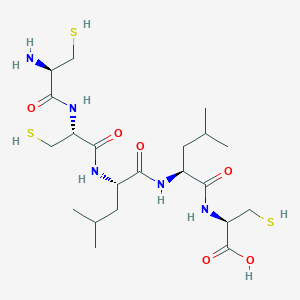
3,5-Difluoro-4-methylsulfanylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-methylsulfanylbenzonitrile is an organic compound with the molecular formula C8H5F2NS It is characterized by the presence of two fluorine atoms, a methylsulfanyl group, and a nitrile group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methylsulfanylbenzonitrile typically involves the introduction of fluorine atoms and a methylsulfanyl group onto a benzonitrile core. One common method includes the reaction of 3,5-difluorobenzonitrile with a methylsulfanyl reagent under specific conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-methylsulfanylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
3,5-Difluoro-4-methylsulfanylbenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Difluoro-4-methylsulfanylbenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluorobenzonitrile: Similar structure but lacks the methylsulfanyl group.
3,5-Difluoro-4-formylbenzonitrile: Contains a formyl group instead of a methylsulfanyl group
Uniqueness
3,5-Difluoro-4-methylsulfanylbenzonitrile is unique due to the presence of both fluorine atoms and a methylsulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
918967-38-1 |
|---|---|
Formule moléculaire |
C8H5F2NS |
Poids moléculaire |
185.20 g/mol |
Nom IUPAC |
3,5-difluoro-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H5F2NS/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-3H,1H3 |
Clé InChI |
CAYYTTZRKZPRCS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2,2-Diphenylcyclopentylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12631417.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)


![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)






![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
